Cas no 101477-47-8 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2))
101477-47-8 structure
Product Name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)
Numero CAS:101477-47-8
MF:C26H30Cl2F2N2O2
MW:511.431412220001
CID:205325
PubChem ID:3063696
Update Time:2025-04-19
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)
- 1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine,dihydrochloride
- 1-(2,4-Dimethoxybenzyl)-4-(bis(4-fluorophenyl)methyl)piperazine dihydrochloride dihydrate
- 1-(2,4-dimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride
- 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dimethox
- AC1MI661
- Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((2,4-dimethoxyphenyl)methyl)-, hydrochloride, hydrate (1:2:2)
- SureCN7310492
- QECBWBIAULYYLY-UHFFFAOYSA-N
- 101477-47-8
- DTXSID80143944
- 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dimethoxyphenyl)methyl)piperazine 2HCl dihydrate
- SCHEMBL7310492
-
- Inchi: 1S/C26H28F2N2O2.2ClH/c1-31-24-12-7-21(25(17-24)32-2)18-29-13-15-30(16-14-29)26(19-3-8-22(27)9-4-19)20-5-10-23(28)11-6-20;;/h3-12,17,26H,13-16,18H2,1-2H3;2*1H
- Chiave InChI: QECBWBIAULYYLY-UHFFFAOYSA-N
- Sorrisi: Cl.Cl.FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(CC2C=CC(=CC=2OC)OC)CC1
Proprietà calcolate
- Massa esatta: 510.1655
- Massa monoisotopica: 510.165
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 7
- Complessità: 522
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 24.9Ų
Proprietà sperimentali
- Punto di ebollizione: 515.8°Cat760mmHg
- Punto di infiammabilità: 265.7°C
- PSA: 24.94
- LogP: 6.36900
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2) Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
101477-47-8 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)) Prodotti correlati
- 101477-55-8(1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti